molecular formula C9H6O6 B108450 benzene-1,3,5-tricarboxylic acid CAS No. 554-95-0

benzene-1,3,5-tricarboxylic acid

Cat. No.: B108450
CAS No.: 554-95-0
M. Wt: 210.14 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-N
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Description

Trimesic acid, also known as benzene-1,3,5-tricarboxylic acid, is an organic compound with the chemical formula C₆H₃(CO₂H)₃. It is one of the three isomers of benzenetricarboxylic acid. This compound is a colorless solid and has commercial value as a precursor to some plasticizers . Trimesic acid is known for its ability to form hydrogen-bonded networks, making it a valuable compound in various chemical applications .

Mechanism of Action

Target of Action

1,3,5-Benzenetricarboxylic acid, also known as Trimesic acid, is an organic compound with the formula C9H6O6 . It can have a general effect on the respiratory system .

Mode of Action

Trimesic acid forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This structure can interact with other molecules, potentially influencing their behavior or function.

Pharmacokinetics

Its solubility in water and organic solvents like ethanol and ether suggests that it could be well-absorbed in the body

Result of Action

As a chemical intermediate, the primary result of the action of 1,3,5-Benzenetricarboxylic acid is the synthesis of other compounds. It is used as a precursor to some plasticizers , indicating its role in the production of flexible plastics. It is also used in the preparation of antimicrobial and antifungal agents, plasticizers, and cross-linking agents .

Action Environment

The action of 1,3,5-Benzenetricarboxylic acid can be influenced by environmental factors such as temperature and pH. For instance, it forms a water-based gel with para-hydroxypyridine, stable up to 95°C . Its solubility can also be affected by the solvent used . In terms of safety, it should be stored in a cool, dry, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

It is known that it forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This suggests that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding, but specific interactions have not been reported.

Cellular Effects

It has been reported to cause irritation to the eyes, skin, and respiratory tract upon exposure

Molecular Mechanism

It is known to form a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues , which suggests that it may exert its effects at the molecular level through these interactions. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimesic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of trimesic acid often involves the continuous oxidation of mesitylene in the presence of acetic acid and catalysts like cobalt acetate, manganese acetate, and cerous acetate. The reaction is carried out at temperatures around 200-210°C and pressures of 2.0-2.5 MPa .

Chemical Reactions Analysis

Trimesic acid undergoes various chemical reactions, including:

    Oxidation: Trimesic acid can be oxidized to form carbon dioxide and water.

    Reduction: Reduction of trimesic acid can lead to the formation of benzene derivatives.

    Substitution: Trimesic acid can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, potassium permanganate, and chromium trioxide.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation Products: Carbon dioxide and water.

    Reduction Products: Benzene derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated benzenes.

Comparison with Similar Compounds

Trimesic acid is compared with other similar compounds such as:

Uniqueness: Trimesic acid is unique due to its symmetrical structure with carboxyl groups at positions 1, 3, and 5, which allows it to form highly stable hydrogen-bonded networks and makes it particularly useful in the synthesis of MOFs and other supramolecular structures .

Properties

IUPAC Name

benzene-1,3,5-tricarboxylic acid
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InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
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InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O6
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DSSTOX Substance ID

DTXSID8021488
Record name 1,3,5-Benzenetricarboxylic acid
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Molecular Weight

210.14 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,3,5-Benzenetricarboxylic acid
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Vapor Pressure

0.00000003 [mmHg]
Record name 1,3,5-Benzenetricarboxylic acid
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CAS No.

554-95-0
Record name 1,3,5-Benzenetricarboxylic acid
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Record name 1,3,5-Benzenetricarboxylic acid
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Record name Benzene-1,3,5-tricarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzene-1,3,5-tricarboxylic acid
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5-Benzenetricarboxylic acid?

A1: The molecular formula of 1,3,5-Benzenetricarboxylic acid is C9H6O6, and its molecular weight is 210.14 g/mol.

Q2: What are the key spectroscopic characteristics of 1,3,5-Benzenetricarboxylic acid?

A2: 1,3,5-Benzenetricarboxylic acid exhibits characteristic peaks in various spectroscopic analyses. Infrared (IR) spectroscopy reveals distinct bands corresponding to carboxyl groups (C=O and O–H stretches), while nuclear magnetic resonance (NMR) spectroscopy provides information about the aromatic protons and carbon atoms. []

Q3: In what solvents is 1,3,5-Benzenetricarboxylic acid soluble?

A3: The solubility of 1,3,5-Benzenetricarboxylic acid varies depending on the solvent and temperature. It shows good solubility in ethanol and methanol, moderate solubility in ethylene glycol, and lower solubility in water, isopropyl alcohol, and isobutyl alcohol. []

Q4: What is the thermal stability of 1,3,5-Benzenetricarboxylic acid?

A4: The thermal stability of 1,3,5-Benzenetricarboxylic acid and its complexes depends on their structure and composition. Thermogravimetric analysis (TGA) has shown that some complexes start to decompose at temperatures above 390 °C. []

Q5: Can metal-organic frameworks (MOFs) derived from 1,3,5-Benzenetricarboxylic acid act as catalysts?

A5: Yes, MOFs like MOF-808-X synthesized using 1,3,5-Benzenetricarboxylic acid exhibit promising catalytic activity in reactions such as the direct synthesis of dimethyl carbonate from CO2 and methanol. []

Q6: How does the ZrOCl2·8H2O/BTC molar ratio impact the catalytic activity of MOF-808-X in dimethyl carbonate synthesis?

A6: The ZrOCl2·8H2O/BTC molar ratio during MOF-808-X synthesis significantly influences its catalytic performance by affecting the surface area, micropore size, and the number of acidic-basic sites available for the reaction. []

Q7: Have computational methods been used to study 1,3,5-Benzenetricarboxylic acid?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate hydrogen bonding interactions of 1,3,5-Benzenetricarboxylic acid with molecules like bipyridine, providing insights into the formation and stability of supramolecular assemblies. []

Q8: Can DFT predict the energetics of guest-host interactions in MOFs derived from 1,3,5-Benzenetricarboxylic acid?

A8: Yes, DFT calculations are valuable tools for understanding the interactions between guest molecules and MOFs. Studies have used DFT to evaluate the configurations and energetics of Dimethyl Disulfide (DMDS) adsorption in Cu-BTC, a MOF derived from 1,3,5-Benzenetricarboxylic acid. []

Q9: How does modifying the substituents on 1,3,5-Benzenetricarboxylic acid affect its coordination behavior?

A9: Introducing different substituents on the benzene ring of 1,3,5-Benzenetricarboxylic acid can alter its steric and electronic properties, influencing its coordination modes with metal ions and ultimately impacting the structures and properties of the resulting complexes. [, , ]

Q10: How can the stability of 1,3,5-Benzenetricarboxylic acid-based materials be enhanced?

A10: The stability of 1,3,5-Benzenetricarboxylic acid-based materials can be improved through various strategies, including the selection of appropriate metal ions, the introduction of hydrophobic groups, and the control of synthesis conditions to optimize crystal size and morphology. []

Q11: What analytical techniques are commonly employed to characterize materials derived from 1,3,5-Benzenetricarboxylic acid?

A11: A variety of techniques are used to characterize 1,3,5-Benzenetricarboxylic acid-based materials, including: * Single-crystal X-ray diffraction: Determines crystal structure. [, , , , , , , , , , , ] * Powder X-ray diffraction: Identifies and confirms crystalline phases. [, , , ] * Elemental analysis: Determines elemental composition. [, , , , , ] * Infrared (IR) spectroscopy: Identifies functional groups. [, , , , , , , , ] * Thermogravimetric analysis (TGA): Studies thermal stability. [, , , ] * UV-Vis spectroscopy: Analyzes optical properties. [, ] * Fluorescence spectroscopy: Investigates luminescence properties. [, , , , , ] * Scanning electron microscopy (SEM): Examines morphology and microstructure. [, , ]

Q12: What is the environmental fate of 1,3,5-Benzenetricarboxylic acid-based materials?

A12: While research on the specific environmental impact and degradation pathways of 1,3,5-Benzenetricarboxylic acid-based materials is limited, their fate depends on factors like the incorporated metal ions, environmental conditions (pH, temperature, microbial activity), and the presence of other degrading agents.

Q13: What are some key applications of 1,3,5-Benzenetricarboxylic acid and its derivatives?

A13: 1,3,5-Benzenetricarboxylic acid and its derivatives find applications in diverse areas, including:

* **Metal-organic frameworks (MOFs):**  Building block for porous materials used in gas storage, separation, and catalysis. [, , , ]* **Coordination polymers:**  Synthesis of materials with tailored structures and properties for applications in sensors, electronics, and biomedical fields. [, , , , , , , , , , , , , ]* **Nucleating agents:**  Enhancement of crystallization processes in polymers like isotactic polypropylene. [, ]* **Adsorbents:**  Removal of pollutants from solutions, such as benzothiophene from fuels. []* **Precursors for hyperbranched polymers:** Synthesis of polymers with unique properties for coatings and drug delivery applications. [, ]

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